N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a complex organic compound that features an indole moiety and a dimethoxyphenyl group linked through an oxalamide bridge. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through electrophilic substitution reactions, where the indole ring is highly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation.
Coupling with Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through various coupling reactions, often involving the use of reagents like boronic acids or halides.
Oxalamide Formation: The final step involves the formation of the oxalamide bridge, which can be achieved through the reaction of the indole derivative with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxalamide bridge, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the oxalamide bridge can produce amine derivatives.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The dimethoxyphenyl group may enhance the compound’s ability to interact with specific enzymes or proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2,5-Dimethoxyphenethylamine: A psychoactive compound with a similar dimethoxyphenyl group but different overall structure.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is unique due to its combination of the indole and dimethoxyphenyl groups linked through an oxalamide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)17(11-14)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZLDCXGPNWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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